molecular formula C17H18N2O5S B2580153 N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-77-7

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2580153
CAS No.: 877633-77-7
M. Wt: 362.4
InChI Key: QFXBGUOCAADDNW-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound belongs to a class of chemicals featuring a carboxamide bridge, a structure known for its significant potential in bioactive agent development . The integration of a thiophene heterocycle and an oxane moiety within its structure is a common strategy in drug discovery to fine-tune molecular properties and biological interactions . Researchers are investigating similar N-(4-methoxy-2-nitrophenyl)amide derivatives for their antinociceptive (pain-blocking) properties. Studies suggest that these analogues may produce localized effects by indirectly activating peripheral CB1 and CB2 cannabinoid receptors. Evidence also indicates that serotonin (5-HT) and opioid receptor pathways may contribute to their mechanism of action . The carboxamide functional group is a key scaffold in antibacterial research, with some derivatives demonstrating promising efficacy against resistant bacterial strains . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-12-4-5-13(14(11-12)19(21)22)18-16(20)17(6-8-24-9-7-17)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXBGUOCAADDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the Oxane Ring: Cyclization to form the oxane ring.

    Thiophene Attachment: Introduction of the thiophene group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide may have applications in various scientific fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Reference
Target Compound C₁₇H₁₇N₃O₅S 375.40 4-methoxy-2-nitrophenyl, thiophen Not reported -
N-(4-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (BI93894) C₁₇H₁₉NO₃S 317.40 4-methoxyphenyl, thiophen Not reported
N-(2-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide C₁₈H₂₁NO₂S 315.43 2-phenylethyl, thiophen Not reported
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) C₁₆H₁₄N₄O₃S₂ 374.44 Thiophen, sulfonamide, enone 10.25 μM (MCF7 breast cancer cells)

Key Structural and Functional Differences

In contrast, BI93894 () lacks the nitro group, which may reduce cytotoxicity . Compound 26 () replaces the oxane-carboxamide core with a sulfonamide-linked enone system, showing potent antiproliferative activity (IC₅₀ ~10 μM) against MCF7 cells .

Thiophene Role :
Thiophene derivatives are recurrent in anticancer agents (). The thiophen-2-yl group in the target compound and its analogues may contribute to π-π stacking or hydrophobic interactions with enzyme active sites.

Nitro Group Implications: Nitro groups in nitrothiophene carboxamides () correlate with narrow-spectrum antibacterial activity. The target compound’s nitro group on the phenyl ring (vs.

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